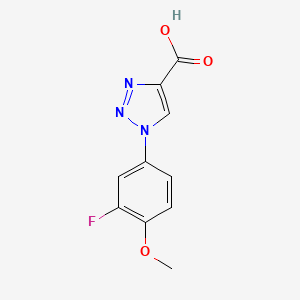
3-(iodomethyl)-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-1,1-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(iodomethyl)-1,1-dimethylcyclobutane typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,1-dimethylcyclobutane using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Alcohols, nitriles, or ethers.
Oxidation: Aldehydes or ketones.
Reduction: Hydrocarbons.
Applications De Recherche Scientifique
3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(iodomethyl)-1,1-dimethylcyclobutane involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1,1-dimethylcyclobutane
- 3-(Bromomethyl)-1,1-dimethylcyclobutane
- 3-(Fluoromethyl)-1,1-dimethylcyclobutane
Comparison
Compared to its halogenated analogs, 3-(iodomethyl)-1,1-dimethylcyclobutane is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitutions, where iodine acts as a better leaving group than chlorine, bromine, or fluorine.
Propriétés
Numéro CAS |
1421313-74-7 |
|---|---|
Formule moléculaire |
C7H13I |
Poids moléculaire |
224.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



